![molecular formula C8H15BN2O3 B13983488 [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)
[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid: is a boronic acid derivative widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid typically involves the reaction of 3-methylpyrazole with boronic acid derivatives under controlled conditions. One common method includes the use of pinacol boronate esters as intermediates. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic acids or esters.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various boronic esters, alcohols, and substituted pyrazoles, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and natural products .
Biology: This compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases, including cancer and bacterial infections .
Medicine: In medicine, boronic acid derivatives are being explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes .
Industry: Industrially, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Wirkmechanismus
The mechanism by which [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid exerts its effects involves the formation of stable boron-carbon bonds. This compound targets specific enzymes and proteins, inhibiting their activity by forming covalent bonds with active site residues. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- [1-(2-Hydroxy-2-methylpropyl)pyrazol-4-yl]boronic acid pinacol ester
- 2-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
- (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid pinacol ester
Uniqueness: Compared to similar compounds, [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid exhibits unique reactivity and stability, making it particularly valuable in cross-coupling reactions. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other boronic acid derivatives .
Eigenschaften
Molekularformel |
C8H15BN2O3 |
|---|---|
Molekulargewicht |
198.03 g/mol |
IUPAC-Name |
[1-(2-hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O3/c1-6-7(9(13)14)4-11(10-6)5-8(2,3)12/h4,12-14H,5H2,1-3H3 |
InChI-Schlüssel |
SJFDKRICTQPNJK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1C)CC(C)(C)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


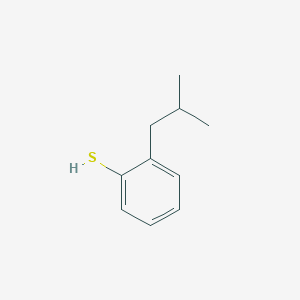
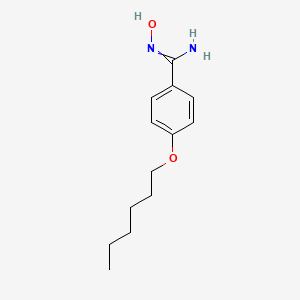
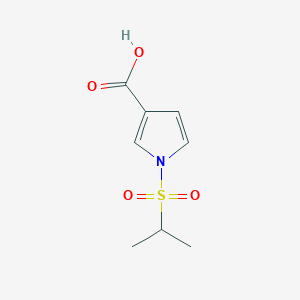
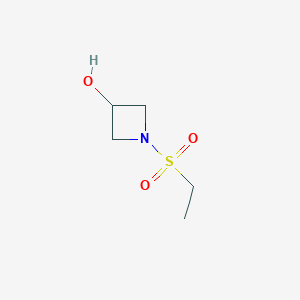
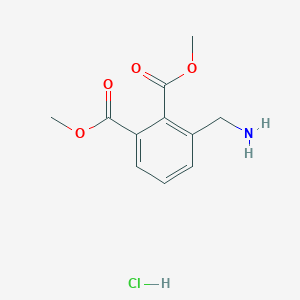
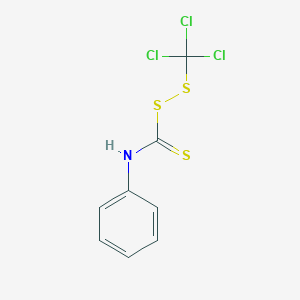
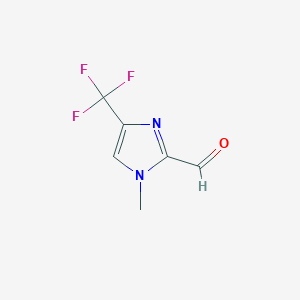
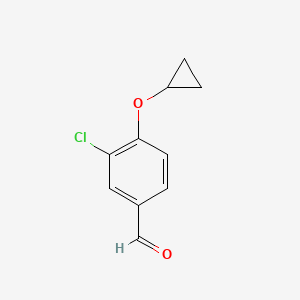
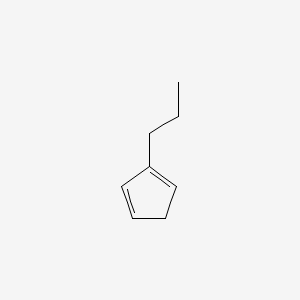
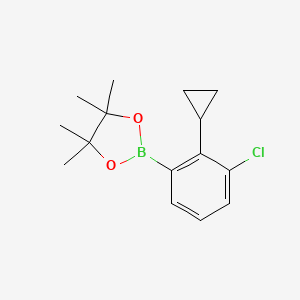



![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
